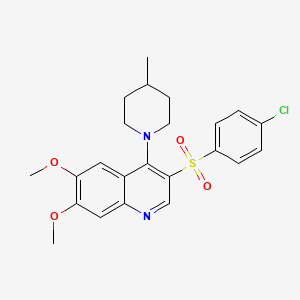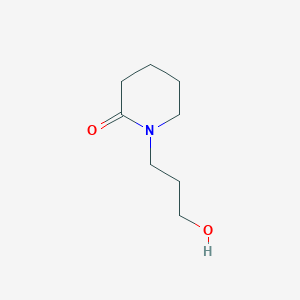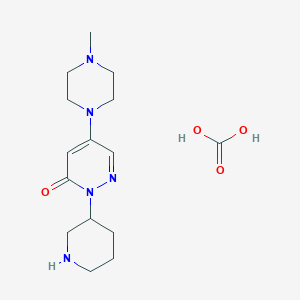![molecular formula C21H22ClN3O2S B2944958 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1189418-50-5](/img/structure/B2944958.png)
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride” is a chemical compound with the molecular formula C21H21Cl2N3OS2 . It is a derivative of thiazolopyridine and tetrahydrothiazolopyridine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C21H21Cl2N3OS2 . This indicates that it contains 21 carbon atoms, 21 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, 1 oxygen atom, and 2 sulfur atoms.Aplicaciones Científicas De Investigación
Synthetic Routes and Structural Characterizations
Several studies have focused on the synthesis and structural elucidation of heterocyclic compounds, demonstrating methodologies that might be applicable to or provide insight into the synthesis of "N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride":
Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : Zheng et al. presented a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines, highlighting a novel strategy for the construction of heterocyclic skeletons via oxidative N-N bond formation (Zheng et al., 2014).
Antimicrobial Potential of Tetrahydrobenzothieno[2,3-d]pyrimidines : Soliman et al. synthesized tetrahydrobenzothienopyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, evaluating their antimicrobial properties. This study provides insights into the biological activity potential of structurally related compounds (Soliman et al., 2009).
Structural Investigation via Cyclocondensation : Forfar et al. explored the cyclocondensation reaction between 5-(phenoxymethyl)-2-amino-2-oxazoline and N-benzyl-3-(ethoxycarbonyl)-4-piperidinone hydrochloride, shedding light on structural characteristics and synthesis pathways relevant to complex heterocyclic compounds (Forfar et al., 1999).
Potential Applications
The research into similar heterocyclic compounds has hinted at various potential applications, from antimicrobial agents to central nervous system (CNS) modulators:
Anticonvulsant Activities : Wang et al. described the synthesis and evaluation of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives for their anticonvulsant activities, providing a foundation for exploring the therapeutic potential of related compounds (Wang et al., 2019).
Antimicrobial and Antioxidant Activity : Flefel et al. synthesized novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridine–pyrazole hybrid derivatives, and evaluated their antimicrobial and antioxidant activities. This research illustrates the diverse biological activities that compounds with similar structural frameworks may possess (Flefel et al., 2018).
Direcciones Futuras
The future directions for the research and application of this compound are not available in the retrieved data. It’s possible that it could have potential uses in various fields, given that it’s a derivative of thiazolopyridine and tetrahydrothiazolopyridine, which are used in various chemical reactions .
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine , which is used in the synthesis of various derivatives . .
Mode of Action
As a derivative of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine , it may share similar biochemical interactions.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine , it may affect similar pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. As a derivative of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine , it may have similar effects.
Propiedades
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S.ClH/c25-20(15-26-17-9-5-2-6-10-17)23-21-22-18-11-12-24(14-19(18)27-21)13-16-7-3-1-4-8-16;/h1-10H,11-15H2,(H,22,23,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRFVQNJOPLKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)COC3=CC=CC=C3)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2944875.png)
![2-methyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2944877.png)
![4-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2944878.png)


![(4-chlorophenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2944886.png)
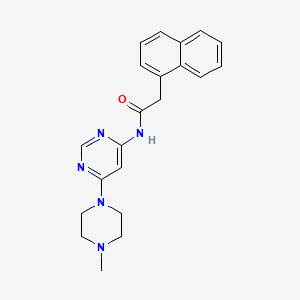
![8-Methoxy-11H-benzo[a]carbazole](/img/structure/B2944888.png)
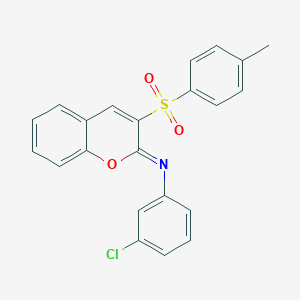
![7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2944893.png)

